molecular formula C8H16N2O B12789379 Ethyl 1-piperidinecarboximidoate CAS No. 6953-80-6

Ethyl 1-piperidinecarboximidoate

Cat. No.: B12789379
CAS No.: 6953-80-6
M. Wt: 156.23 g/mol
InChI Key: FFCFTYZBHRAEAA-UHFFFAOYSA-N
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Description

Ethyl 1-piperidinecarboximidoate (systematic name: ethyl piperidine-1-carboximidate) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a carboximidate ester group. These compounds are often intermediates in medicinal chemistry, particularly in the synthesis of guanidine-containing molecules or heterocyclic frameworks for drug discovery .

Key structural attributes include:

  • A six-membered piperidine ring with a carboximidate ester substituent at the 1-position.
  • Potential for stereoisomerism due to substituent positioning (e.g., cis/trans configurations in bicyclic derivatives) .

Properties

CAS No.

6953-80-6

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

ethyl piperidine-1-carboximidate

InChI

InChI=1S/C8H16N2O/c1-2-11-8(9)10-6-4-3-5-7-10/h9H,2-7H2,1H3

InChI Key

FFCFTYZBHRAEAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-piperidinecarboximidoate typically involves the reaction of piperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-piperidinecarboximidoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form piperidine derivatives with different functional groups.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives with various functional groups.

    Substitution: Substituted piperidine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 1-piperidinecarboximidoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-piperidinecarboximidoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Research Findings and Implications

  • Diastereomer Separation: The 1:1.5 diastereomeric ratio observed in Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate underscores the need for advanced purification techniques (e.g., flash chromatography) to isolate bioactive isomers .
  • Catalytic Hydrogenation: Raney nickel-mediated hydrogenation proved effective for reducing imino groups but required careful control to avoid over-reduction or isomerization .
  • Sulfonylimidate Chemistry : The patent in highlights the utility of sulfonylimidate intermediates in constructing complex heterocycles, though scalability remains a challenge .

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